N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-13(2)22-17(15(12)11-18)19-16(20)9-6-10-21-14-7-4-3-5-8-14/h3-5,7-8H,6,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFWTSVGFDADFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups at the desired positions.
Attachment of the butanamide moiety: Coupling reactions to attach the butanamide group to the thiophene ring.
Phenylthio substitution: Introduction of the phenylthio group through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the cyano group to amines or other functional groups.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18N2OS2
- Molecular Weight : 330.46 g/mol
- IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide
The compound features a thiophene ring with cyano and methyl substitutions, along with a phenylthio group. This unique structure contributes to its biological activity and potential applications.
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
Reactions Include :
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Modifies cyano groups to amines.
- Substitution : The phenylthio group can be replaced with other nucleophiles.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various compounds | Halides, nucleophiles like amines or alcohols |
Medicine
Research indicates that this compound could have significant pharmacological properties. Its biological activity is primarily attributed to interactions with molecular targets in biological systems.
Mechanisms of Action:
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Could bind to receptors influencing cellular functions.
- Antioxidant Activity : Associated with protective effects against oxidative stress.
Case Studies:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research has shown that thiophene derivatives possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.
Industry
In materials science, this compound is utilized in developing materials with specific properties due to its unique chemical structure. Its potential applications include:
- Development of conductive polymers.
- Use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1)
Structural Differences :
- The chloro substituent replaces the phenylthio group in the butanamide chain.
- The thiophene ring is tetrahydrobenzothiophene (saturated) compared to the dimethyl-substituted aromatic thiophene in the target compound.
Functional Implications :
- The saturated tetrahydrobenzothiophene in the analog could reduce aromatic conjugation, affecting electronic properties and solubility compared to the aromatic dimethylthiophene in the target compound.
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
Structural Differences :
- NB features an aminoethyl group and nitrosophenoxy substituent, contrasting with the cyano-dimethylthiophene and phenylthio groups in the target compound.
Functional Implications :
- The nitroso and methoxy groups in NB may enable photoresponsive or redox-active behavior, unlike the target compound’s cyano and sulfur-based groups, which prioritize electronic stabilization .
- The aminoethyl group in NB enhances hydrophilicity, whereas the dimethylthiophene and phenylthio groups in the target compound likely increase hydrophobicity.
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- A phthalimide core replaces the thiophene-butanamide system. The chloro substituent is on the aromatic ring, unlike the cyano and dimethyl groups on the thiophene in the target compound.
Functional Implications :
- Phthalimides are rigid, planar structures with high thermal stability, ideal for polymer synthesis. The target compound’s thiophene and flexible butanamide chain may reduce rigidity but improve solubility .
- The chloro group in the phthalimide enhances electrophilicity for polymerization, whereas the cyano group in the target compound may stabilize intermediates in synthetic pathways.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(phenylthio)butanamide is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H18N2OS2
- Molecular Weight : 330.46 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with cyano and methyl groups, along with a phenylthio group attached to a butanamide moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : It could bind to certain receptors, influencing signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which may contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of thiophene derivatives, including this compound. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that similar thiophene compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promise in antimicrobial activity:
- Research indicated that thiophene derivatives possess inhibitory effects against a range of bacteria and fungi. For example, compounds structurally related to this compound have been reported to exhibit effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Acetylthiophene | Structure | Anticancer, Antimicrobial |
| 3-Cyanopyridine | Structure | Antiviral, Antifungal |
| Phenylthiourea | Structure | Anticancer |
This compound is unique due to its specific combination of functional groups that enhance its bioactivity compared to other thiophene derivatives.
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
